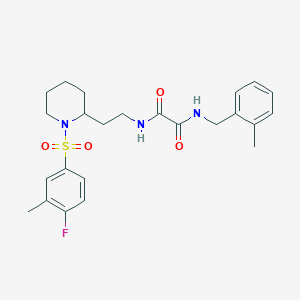

![molecular formula C20H21N3O2S B2443362 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 897475-54-6](/img/structure/B2443362.png)

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains a piperazine ring, a methylbenzothiazole group, and a phenoxyethanone group. Piperazine rings are common in pharmaceuticals and are known for their versatile biological activities. Benzothiazoles are heterocyclic compounds that are also found in a variety of drugs and have diverse biological activities. Phenoxyethanone is a type of aromatic ether and a ketone, which are common functional groups in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The methylbenzothiazole group could be formed through a reaction involving a benzothiazole and a methylating agent. The phenoxyethanone group could be formed through a reaction involving phenol and a suitable electrophile .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the methylbenzothiazole group, and the phenoxyethanone group. The presence of these groups would likely confer certain physical and chemical properties to the molecule, such as its solubility, reactivity, and potential biological activity .Chemical Reactions Analysis

As an organic compound, “1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone” would be expected to undergo a variety of chemical reactions. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation. The benzothiazole group could potentially undergo electrophilic aromatic substitution reactions, and the phenoxyethanone group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring, the methylbenzothiazole group, and the phenoxyethanone group would likely influence its solubility, melting point, boiling point, and other physical properties. Its chemical properties, such as its reactivity and stability, would also be influenced by these groups .科学的研究の応用

Antioxidant Activity

Compounds related to the thiazole ring, such as the one , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . A specific study synthesized a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and evaluated their anti-inflammatory activity .

Antimicrobial and Antifungal Activities

Thiazole compounds have been found to have antimicrobial and antifungal activities . These compounds can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections.

Antiviral Activity

Thiazole derivatives have also been found to possess antiviral properties . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor and Cytotoxic Activities

Thiazole compounds have been reported to have antitumor and cytotoxic activities . They can inhibit the growth of tumor cells and can be toxic to cells, which is useful in cancer treatment.

Neuroprotective Properties

Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain neurons from degeneration and injury, thereby improving brain functions.

Quorum Sensing Inhibitors

Compounds bearing the benzo[d]thiazole moiety have been found to inhibit quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density, which is often used by bacteria to coordinate gene expression according to the density of their population.

Antiproliferative Activity

Compounds related to the thiazole ring have been found to exhibit antiproliferative activity . Antiproliferative agents inhibit or prevent the maturation and proliferation of malignant cells.

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the potential mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. For example, if it were used as a drug, its safety profile would be determined through preclinical and clinical testing. Without more specific information, it’s difficult to predict the potential safety and hazards associated with this compound .

特性

IUPAC Name |

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-15-6-5-9-17-19(15)21-20(26-17)23-12-10-22(11-13-23)18(24)14-25-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWNABYDWRVESV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

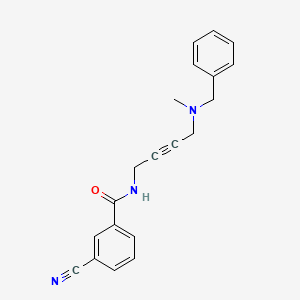

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)

![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)

![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)

![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)

![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)

![5-(4-chlorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2443295.png)

![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)

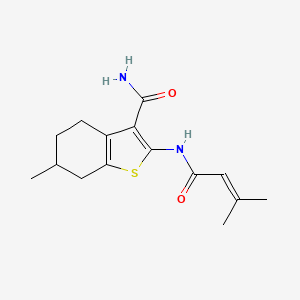

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2443302.png)